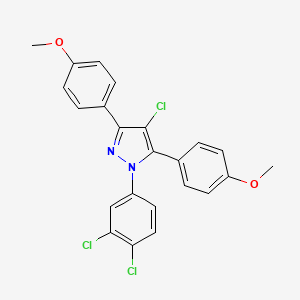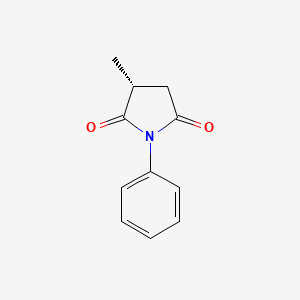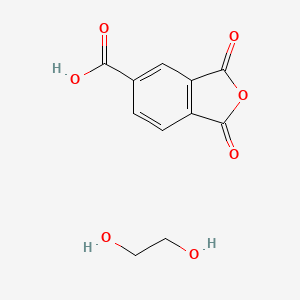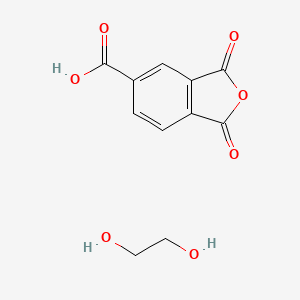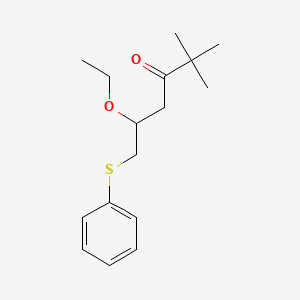
5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one is an organic compound with a complex structure that includes an ethoxy group, a dimethyl group, and a phenylsulfanyl group attached to a hexanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one typically involves multiple steps, including the introduction of the ethoxy group, the dimethyl group, and the phenylsulfanyl group. One common method involves the use of organometallic reagents and catalysts to facilitate the formation of carbon-carbon and carbon-sulfur bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can interact with active sites of enzymes, potentially inhibiting their activity. The ethoxy and dimethyl groups may also contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethoxy-2,2-dimethyl-7-phenylsulfanylhept-6-yn-3-one: This compound has a similar structure but includes an additional alkyne group.
5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-ol: This compound is the reduced form of the ketone, with an alcohol group instead of a ketone.
Uniqueness
5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the phenylsulfanyl group, in particular, provides unique opportunities for interaction with biological targets and the development of new chemical entities.
Eigenschaften
CAS-Nummer |
89113-77-9 |
|---|---|
Molekularformel |
C16H24O2S |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
5-ethoxy-2,2-dimethyl-6-phenylsulfanylhexan-3-one |
InChI |
InChI=1S/C16H24O2S/c1-5-18-13(11-15(17)16(2,3)4)12-19-14-9-7-6-8-10-14/h6-10,13H,5,11-12H2,1-4H3 |
InChI-Schlüssel |
RHDRTEKJTROODW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC(=O)C(C)(C)C)CSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14150177.png)

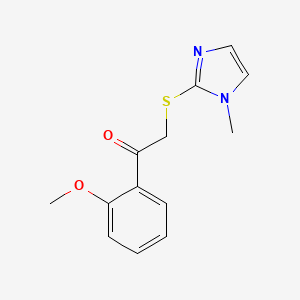
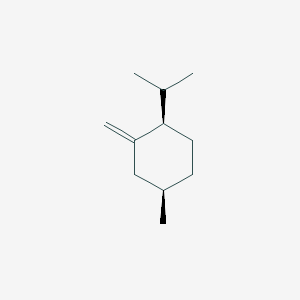
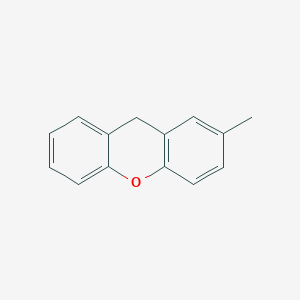
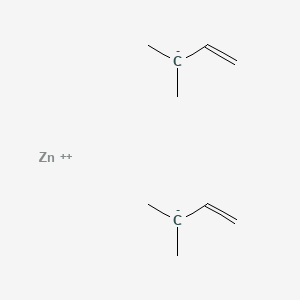

![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)
